VT-464 racemate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VT-464 racemate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphthalene core, introduction of difluoromethoxy groups, and the attachment of the triazole moiety. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: VT-464 racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the triazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
VT-464 racemate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cytochrome P450 inhibitors.
Biology: Investigated for its effects on androgen and estrogen biosynthesis.
Medicine: Explored as a potential treatment for castration-resistant prostate cancer and breast cancer.
Industry: Utilized in the development of new therapeutic agents targeting hormone-dependent cancers
Mechanism of Action
VT-464 racemate exerts its effects by selectively inhibiting the lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme is crucial for the biosynthesis of androgens and estrogens. By inhibiting CYP17A1, this compound reduces the production of these hormones, thereby limiting the growth of hormone-dependent tumors. The compound also acts as an antagonist of the androgen receptor, further inhibiting androgen signaling pathways .
Comparison with Similar Compounds
Abiraterone acetate: Another CYP17A1 inhibitor used in the treatment of prostate cancer.
Enzalutamide: An androgen receptor antagonist used in prostate cancer therapy.
Apalutamide: Similar to enzalutamide, used for the treatment of non-metastatic castration-resistant prostate cancer.
Comparison: VT-464 racemate is unique in its selective inhibition of CYP17A1 lyase without significantly affecting 17α-hydroxylase activity. This selectivity reduces the risk of mineralocorticoid excess and cortisol depletion, which are common side effects associated with other CYP17A1 inhibitors like abiraterone acetate. Additionally, this compound has shown greater efficacy in reducing androgen receptor signaling compared to abiraterone.
Properties
IUPAC Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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